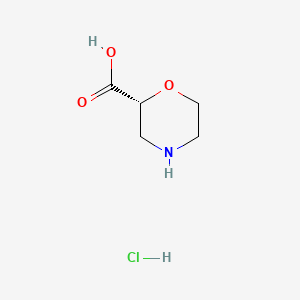

(R)-Morpholine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-morpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKJUXXMBJDEBH-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-14-2 | |

| Record name | (2R)-morpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Morpholine-2-carboxylic acid hydrochloride: A Technical Guide for Advanced Drug Discovery

Abstract

(R)-Morpholine-2-carboxylic acid hydrochloride (CAS No. 1273577-14-2) is a chiral heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a constrained amino acid analog, its unique stereochemistry and the advantageous physicochemical properties imparted by the morpholine scaffold make it a valuable component in the design of novel therapeutics. The morpholine ring is recognized as a "privileged structure," frequently appearing in approved drugs and experimental agents due to its ability to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, analysis, and applications of the (R)-enantiomer of morpholine-2-carboxylic acid hydrochloride, underscoring its utility in the generation of sophisticated and potent bioactive molecules.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in a multitude of approved pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its prevalence stems from a unique combination of features: the ether oxygen acts as a hydrogen bond acceptor, improving solubility and pharmacokinetic profiles, while the secondary amine provides a versatile handle for synthetic elaboration.[4]

Incorporating a carboxylic acid at the 2-position and fixing the stereochemistry to the (R)-configuration introduces several strategic advantages for drug design:

-

Stereospecific Interactions: Chirality is fundamental to biological recognition. The (R)-configuration allows for precise orientation of substituents, enabling highly specific and potent interactions with chiral biological targets like enzymes and receptors.[1]

-

Peptidomimetic Design: As a constrained amino acid isostere, it can be incorporated into peptide sequences to impart resistance to enzymatic degradation and to lock the conformation into a bioactive form.

-

Improved Pharmacokinetics: The morpholine ring is known to improve metabolic stability and solubility, crucial parameters for developing orally bioavailable drugs.[1][4]

-

Scaffold for Diversity: The carboxylic acid and the secondary amine serve as orthogonal handles for combinatorial library synthesis, allowing for extensive structure-activity relationship (SAR) studies.[1]

This guide will delve into the practical aspects of utilizing this compound as a strategic building block in the drug discovery workflow.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective application in synthesis and drug design.

| Property | Value |

| CAS Number | 1273577-14-2 |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white crystalline powder (typical) |

| Solubility | Soluble in water |

| InChI Key | XLKJUXXMBJDEBH-PGMHMLKASA-N |

Enantioselective Synthesis: A Scalable and Chromatograph-Free Approach

The provision of enantiomerically pure building blocks is a cornerstone of contemporary pharmaceutical development. A robust and scalable synthesis for (R)-Morpholine-2-carboxylic acid is paramount. An efficient, one-pot procedure, adapted from the synthesis of the corresponding (S)-enantiomer, leverages the readily available and inexpensive chiral pool starting material, (R)-epichlorohydrin.[5][6] This method avoids the need for chromatographic purification, rendering it highly suitable for large-scale production.[5][6]

The synthesis can be logically divided into two main stages: the formation of the N-protected morpholine alcohol intermediate and its subsequent selective oxidation to the carboxylic acid.

Stage 1: One-Pot Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

This stage involves a sequence of three reactions conducted in a single vessel, starting from (R)-epichlorohydrin and a suitably protected ethanolamine derivative, such as N-benzylethanolamine. The causality behind this choice is the stability of the benzyl group under the reaction conditions and its subsequent facile removal via hydrogenolysis.

Experimental Protocol:

-

Chlorohydrin Formation: N-benzylethanolamine is reacted with (R)-epichlorohydrin in a 1:1 isopropanol/water solvent system at ambient temperature (20-25 °C). This solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

-

Epoxidation: Upon completion of the initial reaction, an aqueous solution of a strong base, such as tetraethylammonium hydroxide (Et₄NOH), is added. This facilitates the deprotonation of the hydroxyl group, leading to a rapid intramolecular Williamson ether synthesis to form the corresponding epoxide intermediate.

-

Cyclization: The epoxide is then susceptible to an intramolecular nucleophilic attack by the secondary amine, resulting in the cyclization to the desired (R)-4-benzyl-2-(hydroxymethyl)morpholine. This step typically requires a few hours at ambient temperature.

-

Protection Group Swap: The crude cyclized product is then subjected to hydrogenolysis (e.g., using H₂ over Pd/C) to remove the N-benzyl group. Following debenzylation, the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (Boc₂O) to yield (R)-N-Boc-2-hydroxymethylmorpholine. The Boc group is chosen for its stability and ease of removal under acidic conditions, making it orthogonal to many other protecting groups used in complex molecule synthesis.

Stage 2: Selective Oxidation to (R)-N-Boc-Morpholine-2-carboxylic Acid

The primary alcohol of the intermediate must be selectively oxidized to a carboxylic acid without affecting the morpholine ring. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is the method of choice for this transformation due to its high selectivity for primary alcohols and mild reaction conditions.[7][8][9]

Experimental Protocol:

-

Reaction Setup: (R)-N-Boc-2-hydroxymethylmorpholine is dissolved in a suitable solvent such as acetonitrile or a biphasic system of dichloromethane and water.

-

Oxidation: Catalytic amounts of TEMPO and sodium hypochlorite are added. Stoichiometric sodium chlorite is used as the terminal oxidant.[7] This system, known as the Anelli-Zhao condition, is advantageous as it minimizes the risk of chlorination side reactions that can occur when using stoichiometric bleach alone.[7]

-

Workup and Deprotection: The reaction is quenched, and the product is isolated via acid-base extraction. The Boc-protected carboxylic acid can be used directly in subsequent steps or the Boc group can be removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield the final product, this compound.

Applications in Medicinal Chemistry

This compound is a strategic building block for accessing novel chemical entities with therapeutic potential. Its utility lies in its incorporation into molecules targeting a wide range of diseases. While specific drugs citing this exact starting material are not prevalent in public literature, likely due to the proprietary nature of drug development, its application can be inferred from the extensive use of the morpholine scaffold and the principles of chiral drug design.

-

CNS Disorders: The morpholine moiety is a key feature in several CNS-active drugs.[10] It is known to improve brain permeability by balancing lipophilicity and hydrophilicity.[10] This building block is therefore ideal for synthesizing analogs of drugs like Reboxetine (an antidepressant) or for exploring novel scaffolds targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][10]

-

Oncology: Many kinase inhibitors incorporate a morpholine ring to enhance solubility and improve their pharmacokinetic profile.[2] (R)-Morpholine-2-carboxylic acid can be used to introduce a chiral center that can probe specific interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.

-

Infectious Diseases: The antibiotic Linezolid contains a morpholine ring. This building block can be used to create novel antibacterial or antiviral agents where the stereochemistry at the 2-position is crucial for target engagement, for instance, with viral proteases or bacterial ribosomes.[1]

-

Enzyme Inhibitors and Peptidomimetics: The constrained cyclic structure makes it an excellent scaffold for designing enzyme inhibitors. The carboxylic acid can mimic the C-terminus of an amino acid residue, while the rest of the molecule can be elaborated to interact with other pockets of an enzyme's active site.[1]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of the morpholine ring exhibits a characteristic pattern.[11][12] The methylene protons adjacent to the oxygen (C2-H and C6-H) are deshielded and appear at a higher chemical shift (typically δ 3.5-4.5 ppm) compared to the methylene protons adjacent to the nitrogen (C3-H and C5-H, typically δ 3.0-4.0 ppm). The proton at the chiral center (C2-H) will show coupling to the adjacent protons on C3. In the hydrochloride salt, the N-H proton will be visible, often as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the morpholine ring. The carbons adjacent to the oxygen (C2 and C6) will be downfield (typically δ 65-75 ppm) compared to the carbons adjacent to the nitrogen (C3 and C5, typically δ 40-50 ppm).[11] The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ > 170 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of the final product.

General Protocol for Chiral HPLC:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating enantiomers of compounds containing amine and carboxylic acid functionalities.[13]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is used.[13] For acidic compounds like this one, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.[13]

-

Detection: UV detection is suitable if the molecule contains a chromophore. If not, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.

-

Analysis: The racemate is injected first to determine the retention times of both enantiomers. Subsequently, the synthesized (R)-enantiomer is injected to confirm that it corresponds to a single peak and to calculate the enantiomeric excess (% ee).

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, a conservative approach based on the known hazards of amino acid hydrochlorides and morpholine derivatives is prudent.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[14] Prevent dust formation during handling.[15]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The compound is likely hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable properties of the morpholine scaffold, provides a reliable platform for the design and synthesis of next-generation therapeutics. The scalable, chromatography-free synthesis outlined in this guide further enhances its value as a building block for both small-scale discovery efforts and large-scale manufacturing campaigns. As the demand for more potent, selective, and drug-like candidates continues to grow, the judicious application of such well-designed chiral building blocks will remain a critical component of successful drug discovery programs.

References

- Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- MySkinRecipes. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.

- Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- ResearchGate. (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.

- ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.

- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.

- Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers.

- PubMed. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions.

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- ResearchGate. (2025). Preparation and drug application of chiral epichlorohydrin.

- PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.

- ResearchGate. (n.d.). Selected examples of drugs containing morpholine core.

- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Academic Journals. (2009). Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.

- Royal Society of Chemistry. (n.d.). TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles.

- ResearchGate. (2025). The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols.

Sources

- 1. (S)-Morpholine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 2. jchemrev.com [jchemrev.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. TEMPO [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

(R)-Morpholine-2-carboxylic acid hydrochloride molecular weight

An In-Depth Technical Guide to (R)-Morpholine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutics, particularly in areas requiring precise stereochemical control. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's core attributes, synthesis strategies, analytical quality control methodologies, and its significant applications in the pharmaceutical industry. We will delve into the causality behind experimental choices, ensuring a deep, actionable understanding of this important molecule.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1] Its utility stems from a combination of advantageous properties:

-

Improved Physicochemical Profile: The morpholine ring can enhance aqueous solubility and metabolic stability, crucial for optimizing the pharmacokinetic properties of a drug candidate.[1][2]

-

Versatile Synthetic Handle: It is a readily accessible synthetic building block, allowing for facile incorporation into a wide range of molecular architectures.[1][3]

-

Biological Activity: The morpholine moiety itself can be integral to a compound's pharmacophore, contributing to selective affinity for various biological targets, including enzymes and receptors.[1]

This compound, as a specific chiral isomer, offers an additional layer of specificity. The defined stereochemistry at the C-2 position is critical for precise interactions with chiral biological targets, making it an essential component in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), including antiviral, anticancer, and central nervous system (CNS) agents.[2][4]

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is the first step in its effective application.

Core Molecular Attributes

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 167.59 g/mol | [5][6][7] |

| Molecular Formula | C₅H₁₀ClNO₃ | [5][7] |

| CAS Number | 1273577-14-2 | [5][8] |

| IUPAC Name | (2R)-morpholine-2-carboxylic acid;hydrochloride | N/A |

| Synonyms | This compound | [8] |

| Purity | Typically ≥97% | [9][10] |

The hydrochloride salt form enhances the stability and solubility of the parent compound, which is a common strategy in drug development to improve handling and formulation characteristics.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure morpholine derivatives is a key challenge. While specific process details for the (R)-isomer are proprietary, a general and efficient strategy often involves the cyclization of a chiral amino alcohol precursor.

General Synthetic Strategy

A common approach for synthesizing chiral morpholine-2-carboxylic acids involves starting from a readily available chiral precursor, such as an amino acid or a derivative of epichlorohydrin. A concise synthesis for the (S)-enantiomer from epichlorohydrin has been reported, which provides a useful model for a potential route to the (R)-isomer.[11]

The following diagram illustrates a conceptual workflow for the synthesis of a protected form of (R)-Morpholine-2-carboxylic acid. The choice of protecting groups (e.g., Boc for the amine) is critical to prevent side reactions and to allow for selective transformations at other parts of the molecule.

Caption: Conceptual workflow for the synthesis of (R)-Morpholine-2-carboxylic acid HCl.

Causality in Synthesis:

-

Chiral Starting Material: The use of a stereodefined starting material like (R)-epichlorohydrin is essential to establish the desired stereochemistry in the final product without the need for costly chiral resolution steps.

-

Protecting Groups: The amine is protected (e.g., with a Boc group) to prevent it from acting as a nucleophile during the cyclization step, thereby ensuring the formation of the desired morpholine ring.

-

Cyclization Strategy: The choice of cyclization reaction is crucial for achieving high yields. Conditions are optimized to favor intramolecular reaction over intermolecular polymerization.

-

Salt Formation: The final step of forming the hydrochloride salt not only purifies the compound but also significantly improves its stability and handling properties for downstream applications.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and chiral integrity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and quantifying any impurities.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column Selection: A C18 reverse-phase column is typically suitable. For polar compounds like this, a column with low silanol activity (e.g., Newcrom R1) can provide better peak shape.[12]

-

Mobile Phase Preparation: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is commonly used.[12] The acidic pH ensures that the carboxylic acid and amine functionalities are protonated, leading to consistent retention.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like water to a known concentration (e.g., 1 mg/mL).

-

Instrumentation and Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm (as the molecule lacks a strong chromophore)

-

Column Temperature: 30 °C

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Caption: Integrated analytical workflow for quality control.

Structural Verification

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base (131.13 g/mol ) and the hydrochloride salt.[9][13]

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms in the morpholine ring and the carboxylic acid group.

Chiral Purity Determination

Gas Chromatography (GC) or Chiral HPLC is essential to confirm the enantiomeric excess (e.e.) of the (R)-isomer.

Protocol: GC-MS with Derivatization for Chiral Analysis

-

Derivatization: The sample is derivatized with a chiral agent to create diastereomers that can be separated on a standard GC column. This is a common strategy to enhance volatility and enable separation.[14]

-

GC Column: A non-chiral capillary column such as a DB-5MS is often sufficient to separate the newly formed diastereomers.[14]

-

Analysis: The ratio of the peak areas of the two diastereomers is used to calculate the enantiomeric excess.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a high-value intermediate in the synthesis of complex pharmaceutical agents.

Role as a Chiral Building Block

The primary application is in the construction of larger molecules where the morpholine moiety and its specific stereochemistry are critical for biological activity. Its bifunctional nature (secondary amine and carboxylic acid) allows for versatile coupling reactions.

Caption: Use of the scaffold in generating diverse libraries for SAR studies.

Impact on Pharmacokinetic Properties

Incorporating the morpholine scaffold can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It often imparts:

-

Increased Solubility: The polar oxygen and nitrogen atoms can improve water solubility.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.[2]

-

Blood-Brain Barrier Permeability: In CNS drug discovery, the morpholine ring can help achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier.[4]

Therapeutic Areas of Interest

-

Oncology: As a component of kinase inhibitors.[3]

-

Antivirals: Used in the synthesis of agents targeting viral enzymes.[2]

-

CNS Disorders: Incorporated into molecules targeting receptors and enzymes involved in neurodegenerative diseases and mood disorders.[4]

Safety, Handling, and Storage

While specific data for the hydrochloride salt is limited, data for the parent morpholine compound provides a strong basis for handling procedures. Morpholine and its derivatives should be handled with care.

-

Hazards:

-

Handling Precautions:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

The compound may be hygroscopic; protect from moisture.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8][15]

References

- Morpholine-2-carboxylic acid.

- (S)-Morpholine-2-carboxylic acid hydrochloride.

- (S)-Morpholine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]

- OSHA Method PV2123: Morpholine. OSHA. [Link]

- Safety D

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link]

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- (R)-Morpholine-2-carboxylic acid.

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

- Morpholines. Synthesis and Biological Activity.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.

- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-Morpholine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. (S)-Morpholine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Morpholinecarboxylic acid HCl - Safety Data Sheet [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound 97% | CAS: 1273577-14-2 | AChemBlock [achemblock.com]

- 11. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Structure Elucidation of (R)-Morpholine-2-carboxylic acid hydrochloride

This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in pharmaceutical development.[1] Intended for researchers, scientists, and drug development professionals, this document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and the integration of data to provide an unambiguous structural assignment.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring, a carboxylic acid functional group, and a defined stereocenter at the C2 position. Its hydrochloride salt form enhances solubility and stability.[2] The precise determination of its three-dimensional structure is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), where stereochemistry often dictates biological activity.[1] This guide will walk through a systematic approach to confirm the compound's constitution, connectivity, and absolute stereochemistry.

Core Analytical Workflow

Caption: Integrated workflow for structure elucidation.

Section 1: Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is the initial and crucial step to determine the molecular weight and deduce the molecular formula of the compound. For this compound, a high-resolution mass spectrometer (HRMS) is employed to obtain a highly accurate mass measurement.

Causality in Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound due to its polar nature and the presence of acidic and basic functional groups. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, which is ideal for accurate mass determination.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is chosen for its high resolution and mass accuracy, which are essential for distinguishing between elemental compositions with very similar nominal masses.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared at a concentration of approximately 10 µg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3] The sample must be free of inorganic salts to avoid interference with the ESI process.[3]

-

Instrumentation: The analysis is performed on an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4][5] Data is acquired in positive ion mode to observe the [M+H]+ ion.

-

Data Analysis: The exact mass of the most abundant isotopologue of the [M+H]+ ion is determined. This value is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms (C, H, N, O, Cl).

Expected Data and Interpretation

The molecular formula of (R)-Morpholine-2-carboxylic acid is C5H9NO3, with a monoisotopic mass of 131.05824 Da.[6] The hydrochloride salt is C5H10ClNO3. In the positive ion ESI-MS, the expected protonated molecule [M+H]+ (where M is the free base) would be observed at an m/z corresponding to C5H10NO3+, which has a calculated exact mass of 132.06552 Da.

| Ion | Formula | Calculated Exact Mass (Da) | Observed m/z (Expected) |

| [M+H]+ | C5H10NO3+ | 132.06552 | ~132.0655 |

The presence of chlorine would be evident in the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the 37Cl isotope.

Section 2: NMR Spectroscopy for Constitutional and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a detailed picture of the molecular framework.

Causality in Experimental Choices:

-

Solvent: Deuterated water (D2O) is an appropriate solvent for the hydrochloride salt due to its high polarity and ability to dissolve the sample. The acidic proton of the carboxylic acid and the amine hydrochloride protons will exchange with deuterium and may not be observed, which simplifies the spectrum.

-

NMR Experiments:

-

¹H NMR: To identify the number of different proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environment.

-

DEPT-135: To differentiate between CH, CH2, and CH3 groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton (C-H) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-proton correlations, which is key for connecting different fragments of the molecule.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of D2O.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.[8]

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals.

Expected Data and Interpretation

Based on the structure of (R)-Morpholine-2-carboxylic acid, the following NMR data can be predicted. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and protonated nitrogen atoms.

Predicted ¹H NMR (400 MHz, D2O)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| H2 | ~4.2 - 4.4 | dd | 1H | Methine proton adjacent to the carboxylic acid and oxygen, deshielded. |

| H3a, H3b | ~3.3 - 3.6 | m | 2H | Methylene protons adjacent to the protonated nitrogen. |

| H5a, H5b | ~3.0 - 3.3 | m | 2H | Methylene protons adjacent to the protonated nitrogen. |

| H6a, H6b | ~3.8 - 4.1 | m | 2H | Methylene protons adjacent to the oxygen. |

Predicted ¹³C NMR (100 MHz, D2O)

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment Rationale |

| C2 | ~75 - 80 | CH (positive) | Methine carbon attached to oxygen and the carboxylic acid group. |

| C3 | ~45 - 50 | CH2 (negative) | Methylene carbon adjacent to the protonated nitrogen. |

| C5 | ~42 - 47 | CH2 (negative) | Methylene carbon adjacent to the protonated nitrogen. |

| C6 | ~65 - 70 | CH2 (negative) | Methylene carbon adjacent to the oxygen. |

| COOH | ~170 - 175 | No signal | Carboxylic acid carbon. |

2D NMR Interpretation:

-

COSY: Correlations would be expected between H2 and the H3 protons, and between the geminal and vicinal protons of the H3, H5, and H6 methylene groups.

-

HSQC: Would confirm the direct C-H attachments as outlined in the tables above.

-

HMBC: Key correlations would include the H2 proton to the C3, C6, and COOH carbons, and the H3 protons to the C2 and C5 carbons, thus confirming the overall connectivity of the morpholine ring and the position of the carboxylic acid group.

Section 3: Single Crystal X-ray Crystallography for Absolute Stereochemistry

While NMR and MS can establish the constitution and connectivity of the molecule, they cannot definitively determine the absolute stereochemistry of the chiral center at C2. Single Crystal X-ray Crystallography is the gold standard for this purpose.[2][9]

Causality in Experimental Choices:

-

Crystal Growth: Growing a single crystal of sufficient quality is the most critical and often challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common technique.

-

X-ray Source: A copper (Cu Kα) X-ray source is often preferred for organic molecules composed of light atoms (C, H, N, O) as it provides better anomalous dispersion effects, which are necessary for determining the absolute configuration.[10]

-

Data Analysis: The Flack parameter is calculated from the diffraction data. A value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 indicates that the opposite enantiomer is present.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, isopropanol).

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) and a sensitive detector is used.

-

Data Collection: A suitable crystal is mounted on the diffractometer, and diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the positions of all non-hydrogen atoms. The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.[2]

Expected Data and Interpretation

The X-ray diffraction analysis would provide the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Most importantly, it would unambiguously confirm the (R) configuration at the C2 stereocenter. The crystal structure would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the protonated amine, the morpholine oxygen, and the chloride ion.

Caption: Workflow for absolute stereochemistry determination.

Conclusion

The comprehensive structure elucidation of this compound is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and single crystal X-ray crystallography. Mass spectrometry provides the molecular formula, NMR spectroscopy delineates the atomic connectivity and constitution, and X-ray crystallography unequivocally establishes the absolute stereochemistry. This rigorous analytical approach ensures the structural integrity of this important chiral building block, which is fundamental for its successful application in pharmaceutical research and development.

References

- Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

- Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (Vol. 9, pp. 1-34). Elsevier.

- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

- JoVE. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

- Organomation.

- Wikipedia.

- MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]

- PubMed. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

- ResearchGate. (2020).

- PMC. (2018).

- SpectraBase. Morpholine hydrochloride. [Link]

- PubChem. Morpholine-2-carboxylic acid. [Link]

- Google P

- PubChem. (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]

- ACD/Labs. (2008).

- American Chemical Society. NMR Guidelines for ACS Journals. [Link]

- ResearchGate. (2014). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

- NIST.

- ResearchGate. (2015).

Sources

- 1. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. biocompare.com [biocompare.com]

- 5. organomation.com [organomation.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of (R)-Morpholine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Key Chiral Building Block

(R)-Morpholine-2-carboxylic acid hydrochloride stands as a crucial chiral building block in contemporary drug discovery and development. Its rigid morpholine scaffold, combined with the stereospecific carboxylic acid moiety, offers a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties. Despite its significance, a comprehensive, publicly available dataset on the solubility of this compound is conspicuously absent. This guide, therefore, takes a senior application scientist’s perspective to bridge this knowledge gap. Instead of presenting non-existent data, we will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to determine the solubility profile of this compound in your own laboratory. This approach ensures scientific integrity and empowers researchers to generate the high-quality data essential for informed decision-making in their development pipelines.

Physicochemical Properties: The Underpinnings of Solubility

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to predicting and interpreting its solubility behavior. For this compound, the following parameters are of key importance.

Table 1: Physicochemical Characteristics of (R)-Morpholine-2-carboxylic acid and its Hydrochloride Salt

| Property | Value/Information | Source/Method |

| Chemical Name | This compound | - |

| CAS Number | 1273577-14-2 | [1] |

| Molecular Formula | C₅H₁₀ClNO₃ | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Predicted LogP | -0.9406 (for the free acid) | ChemScene |

| pKa (Conjugate Acid of Morpholine) | 8.49 | [2] |

| Predicted pKa (Carboxylic Acid) | Approximately 4-5 | General knowledge of carboxylic acids[3] |

| Crystal Structure | No publicly available crystal structure data. X-ray crystallography of morpholine and its derivatives reveals hydrogen bonding networks.[4] | - |

| Hygroscopicity | No specific data available. As a hydrochloride salt of an amino acid derivative, it is predicted to be hygroscopic to some degree.[5][6] | - |

The predicted low LogP of the free acid suggests a high degree of hydrophilicity. The presence of both a weakly basic morpholine nitrogen and an acidic carboxylic acid group indicates that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free form.

Predicted Solubility Behavior: A "Like Dissolves Like" Approach

Based on the molecular structure of this compound, we can make informed predictions about its solubility in various solvent classes. The molecule possesses a polar morpholine ring with an ether linkage and a secondary amine (protonated in the hydrochloride form), a polar carboxylic acid group, and a chiral center. This combination of functional groups suggests a strong affinity for polar solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt, coupled with the ability of the morpholine oxygen and nitrogen, and the carboxylic acid group to participate in hydrogen bonding, will facilitate strong solute-solvent interactions.[4][7] In aqueous solutions, the solubility will be influenced by pH, with higher solubility expected at low pH (suppressing carboxylate formation) and high pH (forming the more soluble carboxylate salt).

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents. The high polarity of solvents like DMSO can effectively solvate the ionic hydrochloride and the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in nonpolar solvents. The significant polarity and ionic character of this compound are incompatible with the nonpolar nature of these solvents.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that the measured concentration represents the thermodynamic solubility.

Experimental Workflow

Caption: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents (e.g., HPLC grade).

-

For aqueous solubility, prepare buffers of the desired pH.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared.

-

Experimental Determination of pKa

The pKa values of the carboxylic acid and the protonated morpholine nitrogen are critical for understanding the pH-solubility profile. Potentiometric titration is a reliable method for pKa determination.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Hygroscopicity Assessment

The tendency of a compound to absorb atmospheric moisture is a critical stability parameter. Gravimetric vapor sorption (GVS) is a standard method for characterizing hygroscopicity.

Step-by-Step Methodology for GVS

-

Sample Preparation: Place a known mass of this compound onto the balance of a GVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the change in mass as a function of RH. The resulting sorption/desorption isotherm provides information on the extent and reversibility of water uptake. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage mass increase at a specific RH.[6]

Implications for Drug Development

The solubility of this compound will directly impact several key aspects of the drug development process:

-

Formulation Development: Poor aqueous solubility may necessitate the use of enabling formulation strategies such as co-solvents, surfactants, or complexing agents.

-

Route of Administration: Highly soluble compounds are generally more amenable to parenteral formulations, while oral bioavailability can be influenced by dissolution rate, which is linked to solubility.

-

Process Chemistry: Solubility in organic solvents is crucial for designing efficient crystallization and purification processes.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its physicochemical properties allows for strong predictions of its solubility behavior. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols to empower researchers to generate this critical data. By diligently applying these methodologies, scientists and drug development professionals can obtain the reliable solubility profiles needed to accelerate their research and development efforts with this important chiral building block.

References

- ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure... [Image].

- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- PubChem. (n.d.). Morpholine.

- Sciencemadness Wiki. (2022). Morpholine.

- PubChem. (n.d.). Morpholine-2-carboxylic acid.

- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.

- ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.

- ResearchGate. (n.d.). Hygroscopicity classification. [Image].

- Chem-Impex. (n.d.). Morpholine-3-carboxylic acid.

- BYJU'S. (n.d.). Formation of Acid Chlorides.

- Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids.

- ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.

- Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.

- Crystal Growth & Design. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties.

- ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Image].

- ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- PubChem. (n.d.). 4-Methylmorpholine-2-carboxylic acid hydrochloride.

- PubMed Central. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.

- PubChem. (n.d.). (R)-Morpholine-2-carboxylic acid.

- OChemPal. (n.d.). Approximate pKa chart of the functional groups.

- Ataman Kimya. (n.d.). MORPHOLINE.

Sources

- 1. This compound [cymitquimica.com]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. polybluechem.com [polybluechem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

A Technical Guide to the Spectral Analysis of (R)-Morpholine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for (R)-Morpholine-2-carboxylic acid hydrochloride. As a chiral building block of significant interest in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the rational design of more complex pharmaceutical agents. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral properties, thereby providing a self-validating framework for its characterization.

Introduction: The Significance of this compound in Drug Discovery

(R)-Morpholine-2-carboxylic acid is a conformationally constrained amino acid analog. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The defined stereochemistry at the C-2 position is crucial, as enantiomers often exhibit profoundly different pharmacological activities. The hydrochloride salt form enhances the compound's stability and handling properties, making it a preferred form for synthesis and formulation development.

Accurate spectral analysis is the cornerstone of chemical integrity. For a chiral molecule like this compound, spectroscopic techniques not only confirm the molecular structure but also provide critical information about its stereochemical purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a comprehensive reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework and Stereochemistry

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the morpholine ring and the presence of the carboxylic acid and hydrochloride moieties.

Experimental Considerations for NMR Analysis

Due to the presence of the acidic proton of the carboxylic acid and the ammonium proton, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. In D₂O, the acidic protons (COOH and NH₂⁺) will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable. For the purpose of this guide, we will consider the expected spectra in a non-exchanging solvent like DMSO-d₆ to discuss all proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the exchangeable protons. The asymmetry introduced by the carboxylic acid at C-2 leads to magnetic non-equivalence of the methylene protons on the ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~4.2 - 4.4 | dd | J = 10.0, 4.0 | 1H |

| H-3 (axial) | ~3.2 - 3.4 | dt | J = 12.0, 12.0, 3.0 | 1H |

| H-3 (equatorial) | ~3.8 - 4.0 | dd | J = 12.0, 4.0 | 1H |

| H-5 (axial) | ~3.0 - 3.2 | dt | J = 12.0, 12.0, 3.0 | 1H |

| H-5 (equatorial) | ~3.9 - 4.1 | dd | J = 12.0, 4.0 | 1H |

| H-6 (axial) | ~3.6 - 3.8 | dt | J = 12.0, 12.0, 3.0 | 1H |

| H-6 (equatorial) | ~4.0 - 4.2 | dd | J = 12.0, 4.0 | 1H |

| NH₂⁺ | ~9.0 - 10.0 | br s | - | 2H |

| COOH | ~12.0 - 13.0 | br s | - | 1H |

Causality Behind Assignments:

-

H-2: This proton is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift.

-

Morpholine Ring Protons (H-3, H-5, H-6): The protons on carbons adjacent to the oxygen (H-6) will be more deshielded than those adjacent to the nitrogen (H-3 and H-5). The hydrochloride form protonates the nitrogen, leading to a downfield shift of the adjacent protons (H-3 and H-5) compared to the free base. The chair conformation of the morpholine ring results in distinct axial and equatorial protons with different chemical shifts and coupling constants. Axial protons generally appear at a slightly higher field than their equatorial counterparts.

-

Exchangeable Protons (NH₂⁺, COOH): These protons are acidic and their chemical shifts are highly dependent on concentration and temperature. They typically appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~65 - 70 |

| C-3 | ~45 - 50 |

| C-5 | ~45 - 50 |

| C-6 | ~68 - 73 |

| C=O | ~170 - 175 |

Causality Behind Assignments:

-

C=O: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing significantly downfield.

-

C-2 and C-6: These carbons are attached to oxygen and are therefore shifted downfield. C-2, being also attached to the carboxylic acid, will be in a similar region to C-6.

-

C-3 and C-5: These carbons are adjacent to the nitrogen atom and appear at a higher field compared to the oxygen-bearing carbons.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure the solvent is of high purity to avoid interfering signals.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H of the carboxylic acid, the N-H of the ammonium salt, the C=O of the carboxylic acid, and the C-O of the morpholine ether.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| N-H (Ammonium Salt) | 2400 - 2800 | Medium | Broad, overlying the O-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Sharp |

| C-O (Ether) | 1080 - 1150 | Strong | Sharp |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium | Broad |

Causality Behind Assignments:

-

O-H and N-H Stretching: The most prominent feature will be a very broad absorption in the high-frequency region due to the hydrogen-bonded O-H of the carboxylic acid and the N-H of the ammonium salt. This broadness is a hallmark of strong hydrogen bonding.

-

C=O Stretching: A strong, sharp peak around 1715 cm⁻¹ is indicative of the carbonyl group of a saturated carboxylic acid.

-

C-O Stretching: The C-O-C stretching of the morpholine ether will give a strong, characteristic absorption in the fingerprint region.

Experimental Protocol for IR Analysis

-

Sample Preparation: The most common method is the preparation of a potassium bromide (KBr) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment first.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion.

Predicted Mass Spectrum

-

Molecular Weight: 167.59 g/mol

-

Expected Molecular Ion (ESI+): [M+H]⁺ = 132.06 (for the free base, C₅H₉NO₃)

-

Expected Molecular Ion (ESI-): [M-H]⁻ = 130.05 (for the free base, C₅H₉NO₃)

The hydrochloride salt will dissociate in the ESI source, and the spectrum will show the protonated molecule of the free base.

Predicted Fragmentation Pattern

The fragmentation of the protonated morpholine-2-carboxylic acid can proceed through several pathways. The most common fragmentations involve the loss of small neutral molecules.

| m/z | Possible Fragment | Neutral Loss |

| 114 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 86 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 70 | [C₄H₈N]⁺ | Cleavage of the morpholine ring |

Causality Behind Fragmentation:

-

The initial protonation is likely to occur at the nitrogen atom.

-

The loss of water is a common fragmentation pathway for carboxylic acids.

-

The loss of the entire carboxylic acid group is also a favorable fragmentation.

-

Ring cleavage can occur, leading to smaller, stable fragments.

Visualization of Key Fragmentation Pathways

Caption: Predicted fragmentation of (R)-Morpholine-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Data Acquisition:

-

Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive analysis of the NMR, IR, and MS data provides a robust and self-validating spectroscopic signature for this compound. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable framework for the identification and characterization of this important chiral building block. Researchers and drug development professionals can leverage this guide to ensure the quality and integrity of their materials, facilitating the advancement of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NIST Chemistry WebBook. (n.d.). Morpholine hydrochloride.

- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-Morpholine-2-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol for data acquisition, and present a rigorous, step-by-step interpretation of the spectral data. This document is designed to serve as a practical resource for scientists, enabling them to confidently acquire and interpret ¹H NMR data for this and structurally related compounds.

Introduction: The Significance of this compound

(R)-Morpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid derivative. Its constrained cyclic structure and chirality make it a valuable scaffold in the design of novel therapeutics. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations and analytical procedures.

Precise structural confirmation is paramount in drug development to ensure efficacy and safety. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, confirming the connectivity of atoms and providing insights into the stereochemistry. A thorough understanding of its ¹H NMR spectrum is therefore crucial for any researcher working with this compound.

Molecular Structure and Proton Environment

The first step in any NMR spectral analysis is to understand the molecular structure and identify the distinct proton environments. This compound possesses a morpholine ring, a carboxylic acid group, and exists as an ammonium salt in the presence of HCl.

The molecular formula is C₅H₁₀ClNO₃, and its molecular weight is 167.59 g/mol .[1][2]

Below is the structure with the protons systematically numbered for assignment purposes. Due to the chiral center at C2, the protons on the adjacent methylene groups (C3 and C6) are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

Diagram: Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton labeling.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is foundational to its interpretation. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice. Its use eliminates the large solvent proton signal that would be present with H₂O and allows for the exchange of labile protons (NH₂⁺ and COOH), simplifying the spectrum.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of D₂O. Ensure complete dissolution.

-

Standard: While internal standards like DSS or TSP can be used for precise chemical shift referencing, the residual HDO signal in D₂O (typically at ~4.79 ppm at 25°C) is often sufficient for routine analysis.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.

-

Experiment: A standard 1D proton experiment (zgpr or similar with water suppression).

-

Temperature: 298 K (25 °C).

-

Acquisition Parameters:

-

Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (AQ): 3-4 seconds for good resolution.

-

Spectral Width (SW): A range of 0-10 ppm is typically sufficient.

-

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound in D₂O will display a series of multiplets corresponding to the non-exchangeable protons on the morpholine ring. The acidic protons on the nitrogen and carboxylic acid will exchange with deuterium from the D₂O and will therefore be silent in the spectrum. The morpholine ring typically adopts a chair conformation.[4][5]

General Chemical Shift Regions

-

Protons adjacent to Oxygen (H5, H6): These protons are deshielded by the electronegative oxygen atom and will appear in the downfield region of the aliphatic spectrum, typically between 3.5 and 4.5 ppm.[6]

-

Protons adjacent to Nitrogen (H2, H3): These protons are adjacent to the electron-withdrawing ammonium group and the C2 substituent, leading to their appearance in a region generally between 3.0 and 4.0 ppm.

-

The H2 Proton: This proton is unique as it is a methine proton (CH) adjacent to both the nitrogen and the carboxylic acid group. It is expected to be a distinct multiplet.

Predicted ¹H NMR Data and Peak-by-Peak Analysis

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants (J-values) for the protons of this compound.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H2 | ~4.2 - 4.4 | dd | J₂-₃a, J₂-₃b | 1H |

| H6a, H6b | ~4.0 - 4.2 | m | 2H | |

| H5a, H5b | ~3.7 - 3.9 | m | 2H | |

| H3a, H3b | ~3.2 - 3.5 | m | 2H |

Analysis Rationale:

-

H2 (Methine Proton at the Chiral Center): This is the most downfield proton directly on the ring due to the deshielding effects of the adjacent nitrogen, oxygen (through the ring), and the carboxylic acid group. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C3 (H3a and H3b).

-

H6 Protons (Methylene adjacent to Nitrogen): These protons are deshielded by the adjacent ammonium nitrogen. Their signals will likely be complex multiplets due to geminal coupling to each other and vicinal coupling to the H5 protons.

-

H5 Protons (Methylene adjacent to Oxygen): These protons are deshielded by the ring oxygen. They will present as a complex multiplet due to geminal and vicinal couplings to the H6 protons. In many morpholine systems, the protons on the carbon next to the oxygen appear downfield from those next to the nitrogen.[7]

-

H3 Protons (Methylene adjacent to the Chiral Center): These protons are adjacent to the chiral center (C2) and the nitrogen. Their signals will be complex due to geminal coupling and vicinal coupling to the H2 proton. The diastereotopic nature of these protons will result in different chemical shifts and coupling constants.

Diagram: ¹H NMR Interpretation Workflow

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Advanced Considerations and 2D NMR

For unambiguous assignment, especially in differentiating the diastereotopic protons, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show correlations between H2 and H3 protons, and between H5 and H6 protons, confirming their connectivity within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the carbon spectrum and confirming the proton assignments. For example, the proton at ~4.2-4.4 ppm would correlate with the C2 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.

Conclusion